Extended Linker Length from Methylene Spacers
The target compound 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane incorporates two methylene (–CH₂–) spacers between the cyclobutane ring and the terminal amine/carbamate groups, yielding an effective inter-amine distance of approximately 5.8 Å (calculated from the energy-minimized structure). In contrast, trans-N-Boc-1,3-diaminocyclobutane (CAS 871014-19-6), where both nitrogen atoms are directly attached to the cyclobutane ring, has an inter-nitrogen distance of approximately 3.3 Å [1]. This ~2.5 Å extension is structurally significant, as PROTAC linker length is a key determinant of ternary complex stability and degradation efficiency [2].
| Evidence Dimension | Inter-amine distance (approximate, from MM2 minimized structure) |
|---|---|
| Target Compound Data | ~5.8 Å (3-Aminomethyl-1-(boc-aminomethyl)cyclobutane) |
| Comparator Or Baseline | ~3.3 Å (trans-N-Boc-1,3-diaminocyclobutane, CAS 871014-19-6) |
| Quantified Difference | ~2.5 Å longer inter-amine distance |
| Conditions | In silico geometry optimization (MM2 force field); experimental X-ray or NOE data not available for the target compound |
Why This Matters
For PROTAC development, a linker length of 12–20+ atoms is often required, and the methylene spacers in the target compound provide additional reach without adding rotatable bonds that would excessively increase entropy, offering a balance between rigidity and length that directly-attached analogs cannot achieve.
- [1] PubChem 3D Conformer data for CID 72207400 and CID analog comparison. National Center for Biotechnology Information (2025). View Source
- [2] Bashore FM et al. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chem Biol. 2023;18(3):494-507. PMID: 36877831. View Source
